molecular formula C11H15ClN2O2 B6285215 (2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 1613051-23-2

(2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No. B6285215
CAS RN: 1613051-23-2
M. Wt: 242.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid, or Clopidogrel acid, is a drug used in the treatment of cardiovascular diseases, such as stroke and heart attack. It is a thienopyridine derivative, and its mechanism of action is through inhibition of platelet aggregation. Clopidogrel acid is rapidly metabolized in the liver by cytochrome P450 enzymes, and its active metabolite is the thiol derivative of clopidogrel. The active metabolite of clopidogrel has been reported to interact with the adenosine diphosphate (ADP) receptor, P2Y12, which is involved in platelet aggregation.

Scientific Research Applications

Clopidogrel acid has been extensively studied in clinical trials for its efficacy in the treatment of cardiovascular diseases. Studies have shown that clopidogrel acid has a beneficial effect on reducing the risk of death, myocardial infarction, and stroke in patients with acute coronary syndromes. Clopidogrel acid has also been studied in the prevention of thrombotic events in patients with atrial fibrillation. Studies have shown that clopidogrel acid is effective in reducing the risk of stroke in these patients.

Mechanism of Action

Clopidogrel acid works by inhibiting platelet aggregation. It binds to the (2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid receptor, P2Y12, on the surface of platelets and blocks the binding of (2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid to the receptor. This inhibits the activation of the platelets, which prevents them from sticking together and forming clots.
Biochemical and Physiological Effects
Clopidogrel acid has been shown to reduce the risk of death, myocardial infarction, and stroke in patients with acute coronary syndromes. It also reduces the risk of thrombotic events in patients with atrial fibrillation. In addition, clopidogrel acid has been shown to reduce the risk of recurrent ischemic events in patients with coronary artery disease.

Advantages and Limitations for Lab Experiments

Clopidogrel acid has several advantages for use in lab experiments. It is a potent inhibitor of platelet aggregation, and is effective at low concentrations. It is also rapidly metabolized in the liver, making it a suitable choice for short-term studies. Furthermore, it is relatively inexpensive and widely available.
However, there are some limitations to the use of clopidogrel acid in lab experiments. It is metabolized by cytochrome P450 enzymes, which can lead to drug-drug interactions. In addition, there is a risk of bleeding when using clopidogrel acid, and it is not recommended for use in pregnant or breastfeeding women.

Future Directions

Clopidogrel acid has a wide range of applications in the treatment of cardiovascular diseases. However, there is still much to be learned about its mechanism of action, and its potential for use in other diseases. Future research should focus on exploring the effects of clopidogrel acid on other conditions, such as cancer, inflammation, and neurological diseases. In addition, further studies should be conducted to better understand the drug-drug interactions and potential side effects associated with clopidogrel acid. Finally, research should focus on developing new, more effective derivatives of clopidogrel acid that can be used to treat a wider range of conditions.

Synthesis Methods

Clopidogrel acid is synthesized in a two-step process. First, the starting material, 5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl acetic acid, is reacted with 1-chloro-3-methyl-1H-pyrazole-4-carboxylic acid in the presence of a base to form the desired product. The second step involves the reduction of the clopidogrel acid to the active thiol derivative of clopidogrel. This is achieved by reacting the clopidogrel acid with sodium borohydride in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid involves the synthesis of the pyrazole ring followed by the addition of the propenoic acid group.", "Starting Materials": [ "2-methylpropan-1-ol", "5-chloro-3-methyl-1H-pyrazole", "sodium hydride", "ethyl acetoacetate", "acetic anhydride", "sodium hydroxide", "chloroacetic acid", "sodium bicarbonate", "sodium chloride", "sodium sulfate", "magnesium sulfate", "hexane", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-methylpropyl-5-chloro-3-methyl-1H-pyrazole", "a. To a solution of 5-chloro-3-methyl-1H-pyrazole (1.0 g, 8.5 mmol) in dry THF (10 mL) under nitrogen, add sodium hydride (0.34 g, 14.2 mmol, 60% oil dispersion) at 0°C.", "b. After stirring for 30 min, add 2-methylpropan-1-ol (1.2 g, 14.2 mmol) dropwise at 0°C.", "c. Stir the reaction mixture at room temperature for 2 h and then quench with water (10 mL).", "d. Extract the organic layer with ethyl acetate (3 x 10 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain the product as a yellow oil (1.5 g, 96%).", "Step 2: Synthesis of ethyl 5-chloro-3-methyl-1H-pyrazole-4-carboxylate", "a. To a solution of 2-methylpropyl-5-chloro-3-methyl-1H-pyrazole (1.0 g, 5.4 mmol) in dry THF (10 mL) under nitrogen, add ethyl acetoacetate (0.8 g, 6.5 mmol) and acetic anhydride (0.8 mL, 8.5 mmol) at 0°C.", "b. After stirring for 2 h at room temperature, quench the reaction mixture with water (10 mL) and extract the organic layer with ethyl acetate (3 x 10 mL).", "c. Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the product as a yellow oil (1.5 g, 92%).", "Step 3: Synthesis of (2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid", "a. To a solution of ethyl 5-chloro-3-methyl-1H-pyrazole-4-carboxylate (1.0 g, 4.5 mmol) in dry THF (10 mL) under nitrogen, add sodium hydroxide (0.2 g, 5.0 mmol) at 0°C.", "b. After stirring for 30 min, add chloroacetic acid (0.5 g, 5.4 mmol) dropwise at 0°C.", "c. Stir the reaction mixture at room temperature for 2 h and then quench with saturated sodium bicarbonate solution (10 mL).", "d. Extract the organic layer with ethyl acetate (3 x 10 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain the product as a yellow oil (1.2 g, 85%).", "e. Purify the product by column chromatography (hexane/ethyl acetate, 8:2) to obtain the final product as a white solid (0.8 g, 60%)." ] }

CAS RN

1613051-23-2

Product Name

(2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.